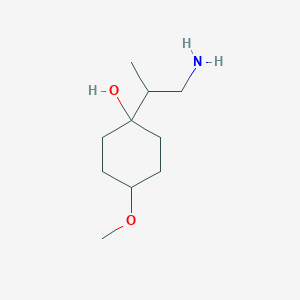
1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes an aminopropyl group and a methoxycyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxycyclohexanone with 1-aminopropan-2-ol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors, while the methoxycyclohexanol moiety may influence the compound’s overall activity and stability. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
1-Aminopropan-2-ol: This compound shares the aminopropyl group but lacks the methoxycyclohexanol moiety.
4-Methoxycyclohexanol: This compound contains the methoxycyclohexanol moiety but lacks the aminopropyl group.
Uniqueness: 1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol is unique due to the combination of both the aminopropyl and methoxycyclohexanol groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(7-11)10(12)5-3-9(13-2)4-6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
UTENRPUDFHNQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCC(CC1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



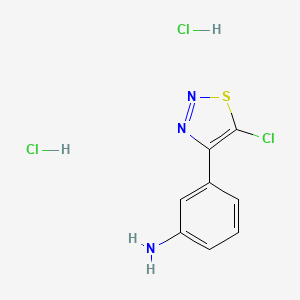


![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
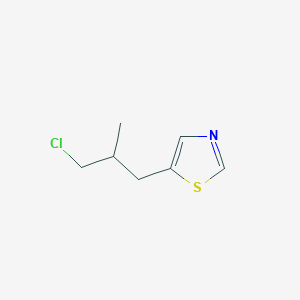
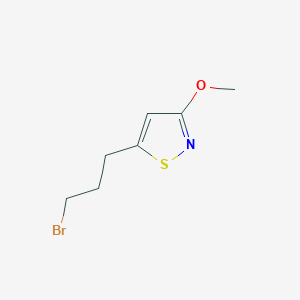
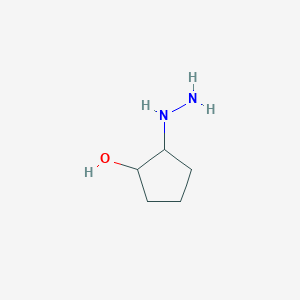
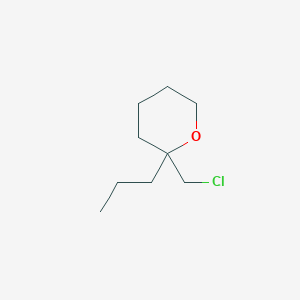
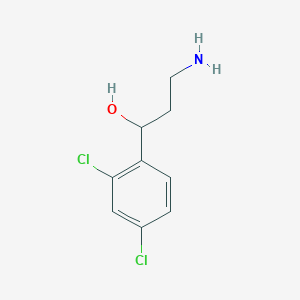

![4-(1-Ethoxyethenyl)-2-(2-methylpropyl)imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13196515.png)
![{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13196523.png)
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
